molecular formula C12H14BrN B1524672 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 505087-52-5

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B1524672
CAS RN: 505087-52-5
M. Wt: 252.15 g/mol
InChI Key: AYTQOWZVJHKYQY-UHFFFAOYSA-N
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Description

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C12H14BrN . It has an average mass of 252.150 Da and a monoisotopic mass of 251.030960 Da .


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) derivatives, such as 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline, can be challenging due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . A method involving the heterogeneous catalytic condensation of aniline with acetone has been employed to synthesize TMQ . Efficient materials such as Zn 2+, Sn 2+, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 were synthesized by a microwave-assisted hydrothermal method .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound is brominated at the 7th position and has three methyl groups attached at the 2nd and 4th positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline include a predicted boiling point of 305.0±42.0 °C and a predicted density of 1.272±0.06 g/cm3 . The compound also has a predicted pKa value of 3.21±0.70 .

Scientific Research Applications

Pharmacological Significance

TMQ and its derivatives, including 7-Bromo-TMQ, have been identified to display a wide array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . These compounds are also recognized as lipid peroxidation inhibitors and have roles as progesterone agonists and antagonists .

Industrial Antioxidant in Rubber Technologies

One of the primary industrial applications of TMQ is as an effective antioxidant in rubber technologies . It helps in preventing the oxidation of rubber, thereby extending the life and durability of rubber products .

Preservation of Animal Nutriments and Vegetable Oils

TMQ derivatives are employed in preserving animal nutriments and vegetable oils. The antioxidant properties of these compounds help in maintaining the quality and extending the shelf life of these products .

Synthesis Challenges and Catalysis

The scalable synthesis of TMQ has been cumbersome due to harmful solvents, drastic reaction conditions, and high recovery costs of homogeneous catalysts. Research has focused on heterogeneous catalytic condensation and the use of metal-modified catalysts to improve the synthesis process .

Environmental Impact and Eco-Friendliness

Recent studies have screened TMQ derivatives as potential eco-friendly alternatives for tire antioxidants. This involves assessing the developmental toxicity risk of designed hydroxyl derivatives of TMQ, which could lead to more sustainable production methods .

properties

IUPAC Name

7-bromo-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTQOWZVJHKYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)Br)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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